molecular formula C24H27ClO6 B607307 Enavogliflozin CAS No. 1415472-28-4

Enavogliflozin

カタログ番号 B607307
CAS番号: 1415472-28-4
分子量: 446.92
InChIキー: KORCWPOBTZTAFI-YVTYUBGGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Enavogliflozin, also known as DWP16001, is an experimental selective SLC5A2 and SGLT2 inhibitor developed to treat diabetes and obesity . It is an antidiabetic (hypoglycemic) agent .


Molecular Structure Analysis

Enavogliflozin has a chemical formula of C24H27ClO6 and a molar mass of 446.92 g/mol . The IUPAC name is (2 S ,3 R ,4 R ,5 S ,6 R )-2- [7-Chloro-6- [ (4-cyclopropylphenyl)methyl]-2,3-dihydro-1-benzofuran-4-yl]-6- (hydroxymethyl)oxane-3,4,5-triol .


Physical And Chemical Properties Analysis

Enavogliflozin has a chemical formula of C24H27ClO6 and a molar mass of 446.92 g/mol . The elemental analysis shows that it contains Carbon (64.50%), Hydrogen (6.09%), Chlorine (7.93%), and Oxygen (21.48%) .

科学的研究の応用

  • Efficacy and Safety in Type 2 Diabetes Treatment : A study compared enavogliflozin with dapagliflozin as an add-on to metformin therapy in Korean patients with T2DM. Enavogliflozin demonstrated significant improvement in glycemic control and was non-inferior to dapagliflozin. Additionally, it showed comparable effects on body weight and blood pressure, with both drugs being safe and well-tolerated (Han et al., 2023).

  • Pharmacokinetics and Tissue Distribution : Research on the pharmacokinetics and tissue distribution of enavogliflozin in mice and rats revealed dose-proportional pharmacokinetics following administration. Notably, enavogliflozin showed significant kidney distribution and favorable biliary excretion. The study highlighted the importance of considering species differences in metabolism and oral bioavailability during drug development (Pang et al., 2022).

  • Monotherapy in Type 2 Diabetes : Another study focused on enavogliflozin as a monotherapy in Korean patients with T2DM inadequately controlled with diet and exercise. Enavogliflozin significantly improved glycaemic control and exerted beneficial effects on body weight, blood pressure, and lipid profile without a significant increase in treatment-related adverse events (Kwak et al., 2023).

将来の方向性

Enavogliflozin is currently in phase three clinical trials . Daewoong Pharmaceutical has confirmed promising phase 3 topline results that focus on the therapeutic effects of Enavogliflozin as a monotherapy and a combination therapy with Metformin . The emergence of new and potent SGLT-2 inhibitors like Enavogliflozin is considered an attractive option for patients with inadequate glycemic control and decreased renal function .

特性

IUPAC Name

(2S,3R,4R,5S,6R)-2-[7-chloro-6-[(4-cyclopropylphenyl)methyl]-2,3-dihydro-1-benzofuran-4-yl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClO6/c25-19-15(9-12-1-3-13(4-2-12)14-5-6-14)10-17(16-7-8-30-23(16)19)24-22(29)21(28)20(27)18(11-26)31-24/h1-4,10,14,18,20-22,24,26-29H,5-9,11H2/t18-,20-,21+,22-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORCWPOBTZTAFI-YVTYUBGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)C5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enavogliflozin

CAS RN

1415472-28-4
Record name Enavogliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415472284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENAVOGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5MR2Y1IJJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
32
Citations
SH Kwak, KA Han, KS Kim, JM Yu… - Diabetes, Obesity …, 2023 - Wiley Online Library
… AEs was observed for enavogliflozin. Conclusions: Monotherapy with enavogliflozin 0.3 mg improved glycaemic control in people with T2DM. Enavogliflozin therapy also exerted …
Number of citations: 4 dom-pubs.onlinelibrary.wiley.com
YS Yang, KW Min, SO Park, KS Kim… - Diabetes, Obesity …, 2023 - Wiley Online Library
… 0.5 mg enavogliflozin … enavogliflozin doses and placebo, respectively. The proportion of patients achieving HbA1c <7.0% at week 12 was significantly higher in the three enavogliflozin …
Number of citations: 9 dom-pubs.onlinelibrary.wiley.com
D Dutta, BG Harish, B Anne, L Nagendra - Diabetes & Metabolic Syndrome …, 2023 - Elsevier
… and safety of enavogliflozin in type-2 diabetes (T2DM). … the efficacy and safety of enavogliflozin in T2DM, either alone or in … Hence this meta-analysis analysed the role of enavogliflozin …
Number of citations: 3 www.sciencedirect.com
KS Kim, KA Han, TN Kim, CY Park, JH Park… - Diabetes & …, 2023 - Elsevier
Aims This study evaluated the efficacy and safety of enavogliflozin, a novel sodium-glucose cotransporter 2 inhibitor, versus dapagliflozin in Korean patients with type 2 diabetes …
Number of citations: 1 www.sciencedirect.com
M Pang, SY Jeon, MK Choi, JH Jeon, HY Ji, JS Choi… - Pharmaceutics, 2022 - mdpi.com
This study investigated the pharmacokinetics and tissue distribution of enavogliflozin, a novel sodium-glucose cotransporter 2 inhibitor that is currently in phase three clinical trials. …
Number of citations: 2 www.mdpi.com
MS Kim, YK Song, JS Choi, HY Ji, E Yang, JS Park… - Pharmaceutics, 2023 - mdpi.com
… for enavogliflozin and M1 were developed using published clinical trial data. The PBPK model for enavogliflozin … The pharmacokinetic parameters of enavogliflozin were predicted using …
Number of citations: 2 www.mdpi.com
KA Han, YH Kim, DM Kim, BW Lee, S Chon… - Diabetes & Metabolism …, 2023 - e-dmj.org
… This study evaluated the efficacy and safety of enavogliflozin as an add-on to metformin in … with enavogliflozin than dapagliflozin at week 24. Beneficial effects of enavogliflozin on body …
Number of citations: 2 www.e-dmj.org
J Golledge - Cardiovascular Research, 2023 - academic.oup.com
… 7 Smaller randomized trials have suggested that some SGLT2 inhibitors, such as enavogliflozin, reduce blood pressure, low-density lipoprotein-cholesterol (LDL-C), and triglyceride, 8 …
Number of citations: 3 academic.oup.com
B Dhakal, S Shiwakoti, EY Park, KW Kang… - Scientific Reports, 2023 - nature.com
… Porcine coronary artery and its endothelial cells were treated with NPs in the presence or absence of Enavogliflozin (ENA), a SGLT2 inhibitor and then SGLTs expression, senescence …
Number of citations: 1 www.nature.com
N Yun - The Journal of Korean Diabetes - synapse.koreamed.org
The latest therapeutic agent for diabetes is characterized by a longer lasting blood glucose control effect than existing treatments and stable blood glucose control. In addition, it has the …
Number of citations: 2 synapse.koreamed.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。